molecular formula C12H14N2S B12513326 2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole

2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B12513326
M. Wt: 218.32 g/mol
InChI Key: NRFXELMCDBIMBQ-UHFFFAOYSA-N
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Description

4-isopropyl-7-thia-2,5-diazatricyclo[6400(2),?]dodeca-1(12),5,8,10-tetraene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the isopropyl and thia groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts such as palladium or platinum, along with appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

4-isopropyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-isopropyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-isopropyl-7-thia-2,5-diazatricyclo[6400(2),?]dodeca-1(12),5,8,10-tetraene is unique due to its specific isopropyl and thia substitutions, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C12H14N2S/c1-8(2)9-7-14-10-5-3-4-6-11(10)15-12(14)13-9/h3-6,8-9H,7H2,1-2H3

InChI Key

NRFXELMCDBIMBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN2C3=CC=CC=C3SC2=N1

Origin of Product

United States

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